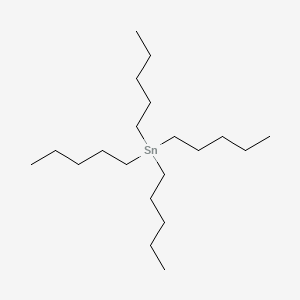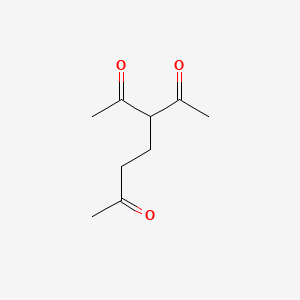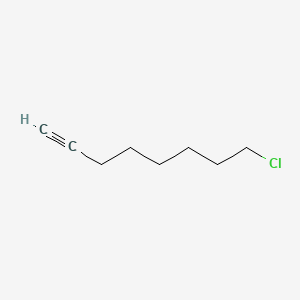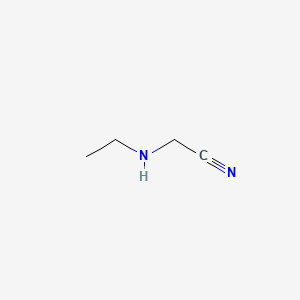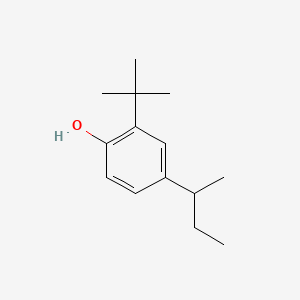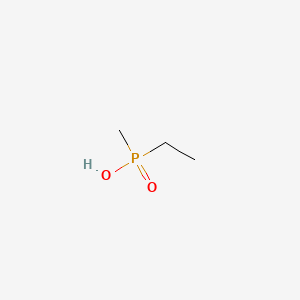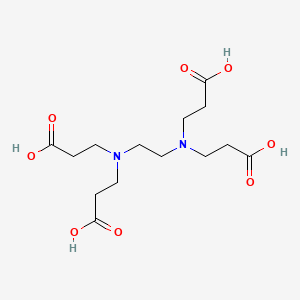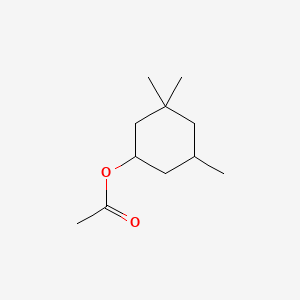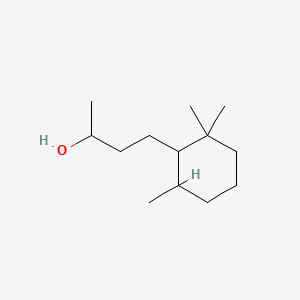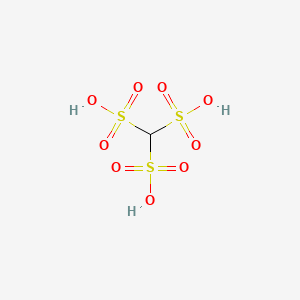
3-Hydroxy-n-pyridin-2-yl-2-naphthamide
Descripción general
Descripción
3-Hydroxy-n-pyridin-2-yl-2-naphthamide is a specialty product for proteomics research . It has a molecular formula of C16H12N2O2 and a molecular weight of 264.279 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-n-pyridin-2-yl-2-naphthamide consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 264.279 Da and the monoisotopic mass is 264.089874 Da .Physical And Chemical Properties Analysis
3-Hydroxy-n-pyridin-2-yl-2-naphthamide has a molecular formula of C16H12N2O2 and a molecular weight of 264.279 . More detailed physical and chemical properties may be found in databases like PubChem and ChemSpider .Aplicaciones Científicas De Investigación
-
Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Field : Organic Chemistry
- Application : This method involves the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
- Method : The reaction occurs in toluene via C–C bond cleavage promoted by I2 and TBHP. The conditions are mild and metal-free .
- Results : The synthesis results in the formation of N-(pyridin-2-yl)amides .
-
Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives
- Field : Medicinal Chemistry
- Application : These derivatives have been synthesized and evaluated for their pharmacokinetic profiles and biological activity .
- Method : The synthesis was catalyzed by magnesium oxide nanoparticles .
- Results : The compounds showed more cytotoxic activity than the reference drug (imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
-
Piperidine Derivatives
- Field : Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
2-Hydroxypyridine
- Field : Chemical Industry
- Application : 2-Hydroxypyridine is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols .
- Method : The method involves the use of 2-Hydroxypyridine as a catalyst .
- Results : The result is the generation of β-oxopropyl carbonates from cyclic carbonates and alcohols .
-
Imidates
- Field : Organic Chemistry
- Application : Imidates serve as powerful molecules of electrophiles and nucleophiles in reactions . They have several applications not only in structure functionalization, e.g., the synthesis of esters, amides, and amidines, but also in the synthesis of heterocyclic molecules .
- Method : The method involves the use of imidates as reactants .
- Results : The result is the synthesis of various organic compounds, including esters, amides, amidines, and heterocyclic molecules .
-
β-Oxopropyl Carbonates
- Field : Chemical Industry
- Application : 2-Hydroxypyridine is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols .
- Method : The method involves the use of 2-Hydroxypyridine as a catalyst .
- Results : The result is the generation of β-oxopropyl carbonates from cyclic carbonates and alcohols .
Propiedades
IUPAC Name |
3-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-10-12-6-2-1-5-11(12)9-13(14)16(20)18-15-7-3-4-8-17-15/h1-10,19H,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRLXUJXDQNSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333089 | |
| Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Hydroxy-n-pyridin-2-yl-2-naphthamide | |
CAS RN |
24445-26-9 | |
| Record name | 3-hydroxy-n-pyridin-2-yl-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



